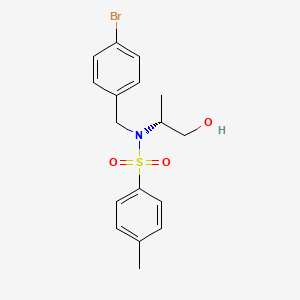

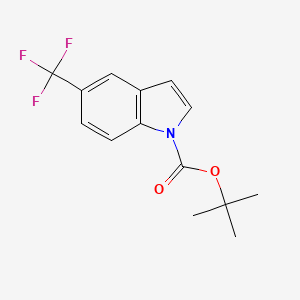

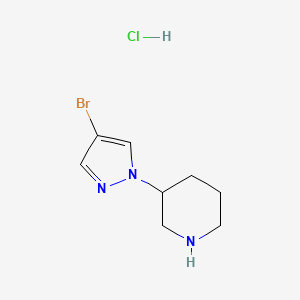

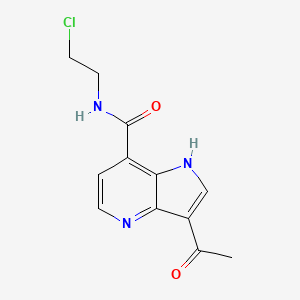

![molecular formula C8H12ClNO2S B1378023 3-[(ジメチルアミノ)メチル]チオフェン-2-カルボン酸塩酸塩 CAS No. 1384428-49-2](/img/structure/B1378023.png)

3-[(ジメチルアミノ)メチル]チオフェン-2-カルボン酸塩酸塩

概要

説明

“3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride” is a chemical compound that is part of the thiophene family . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride” is C8H11NO2S.ClH . The molecular weight is 221.71 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

The physical form of “3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride” is a powder . It is stored at room temperature .科学的研究の応用

医薬品化学:抗菌剤

この化合物は、生物学的に活性な分子の合成における前駆体としての可能性を探求されています。 チオフェン誘導体は、その抗菌特性で知られています 。ジメチルアミノ基の存在は、耐性菌株を標的とする新規抗生物質の開発に活用できる可能性があります。

有機エレクトロニクス:半導体

チオフェン系化合物は、有機半導体の開発において重要な役割を果たしています 。3-[(ジメチルアミノ)メチル]チオフェン-2-カルボン酸塩酸塩の特定の構造は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)用の新しい材料の作成に利用できます。

材料科学:腐食防止剤

工業化学において、チオフェン誘導体は腐食防止剤として使用されます 。この化合物は、金属構造物や部品の寿命を延ばすために不可欠である、金属を腐食から保護する効果について調査することができます。

医薬品開発:抗炎症薬

チオフェン誘導体は、特定の非ステロイド系抗炎症薬(NSAID)と構造的に類似していることから、3-[(ジメチルアミノ)メチル]チオフェン-2-カルボン酸塩酸塩は、新しい抗炎症薬の開発のための候補となり得ると考えられます .

麻酔製剤:ナトリウムチャネルブロッカー

チオフェン誘導体は、局所麻酔薬の製剤に使用されてきました 。この化合物の構造は、電位依存性ナトリウムチャネルブロッカーとしての特性を強化するように改変することができ、より効果的な歯科麻酔薬につながる可能性があります。

合成化学:ヘテロ環化反応

この化合物は、さまざまなヘテロ環化反応の候補であり、合成化学において、幅広いチオフェン誘導体を生成するために不可欠です 。これらの誘導体は、医薬品化学から材料科学まで、さまざまな用途を持っています。

作用機序

While the specific mechanism of action for “3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

This compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions of “3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride” and other thiophene derivatives could involve further exploration of their potential biological effects. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

特性

IUPAC Name |

3-[(dimethylamino)methyl]thiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRCBRUYYNMHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(SC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-49-2 | |

| Record name | 3-[(dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)